N,N'-bis(2-methoxyphenyl)pentanediamide
Description
N,N'-bis(2-methoxyphenyl)pentanediamide is a diamide derivative featuring a pentanediamide backbone substituted with 2-methoxyphenyl groups at both terminal nitrogen atoms. For example, its crystal structure (monoclinic, space group P21/n) highlights intermolecular interactions such as hydrogen bonding and π-stacking, which influence its coordination chemistry and solvent extraction capabilities . The methoxy groups contribute to chalcogen bonding (O⋯O interactions), enhancing its affinity for metal ions like silver(I) .
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N,N//'-bis(2-methoxyphenyl)pentanediamide |
InChI |
InChI=1S/C19H22N2O4/c1-24-16-10-5-3-8-14(16)20-18(22)12-7-13-19(23)21-15-9-4-6-11-17(15)25-2/h3-6,8-11H,7,12-13H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
UOUKVBWEWVOUKN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCCC(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Metal Coordination
- N,N'-bis(2-methoxyphenyl)malonamide (196): Exhibits strong silver(I) extraction efficiency due to keto-enol tautomerism and coordination through carbonyl oxygen atoms. Competitive extraction studies using ICP-MS show selectivity for Ag⁺ over Pd²⁺ and Cu²⁺ .
- N,N'-bis(2-methoxyphenyl)dithiomalonamide (198) : Thiocarbonyl substitution (C=S replacing C=O) shifts the ¹³C NMR signal from 164.8 ppm (C=O) to 192.3 ppm (C=S), altering metal-binding preferences. However, synthetic challenges limit its yield (1%) .
Physicochemical Modifications
- N1,N5-di((Z)-octadec-9-en-1-yl)pentanediamide (N5) : Incorporates long unsaturated alkyl chains, enhancing lipophilicity for siRNA delivery. This derivative improves transfection efficiency by facilitating membrane fusion .
Comparative Data Table
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